ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride
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Description
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C26H35Cl2N3O4 and its molecular weight is 524.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a compound that can be synthesized through various chemical reactions, involving intermediates such as piperazine derivatives and carboxylates. One method for the synthesis of related compounds includes the reaction of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, demonstrating the versatility of piperazine as a building block in heterocyclic chemistry (Fathalla & Pazdera, 2017). Another example includes the synthesis of 2-(hydroxymethyl)piperazines, highlighting the use of piperazine derivatives as valuable intermediates in the preparation of biologically active molecules (Gao & Renslo, 2007).
Biological Activity and Pharmacological Interests
Piperazine derivatives have been extensively studied for their biological activities. For instance, compounds structurally similar to this compound have been evaluated for their potential as antimicrobial, antifungal, and anticancer agents. The synthesis and biological evaluation of carbazole derivatives involving piperazine highlight the significance of such structures in medicinal chemistry, showing activity against various bacterial strains and cancer cell lines (Sharma, Kumar, & Pathak, 2014). Similarly, the development of new carbodithioate derivatives featuring piperazine units has shown promising antimicrobial activity against a range of pathogens, indicating potential leads for chemotherapy against diseases like tuberculosis and malaria (Akhaja & Raval, 2013).
Potential for Drug Development
The structural flexibility and the ability to modify piperazine-containing compounds enable the exploration of novel therapeutic agents. Research on substituted piperazine-ethyl-amide derivatives, for example, has shown their high affinity for 5-HT(1A) receptors, which could have implications for developing new treatments for psychiatric and neurological disorders (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011). This illustrates the broad potential of this compound and similar compounds in drug discovery and development.
Properties
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperazin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4.2ClH/c1-4-32-26(31)25-19(3)29(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(30)16-28-13-11-27-12-14-28;;/h5-10,15,21,27,30H,4,11-14,16-17H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORKRHGBQBHNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCNCC3)O)C4=CC=C(C=C4)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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